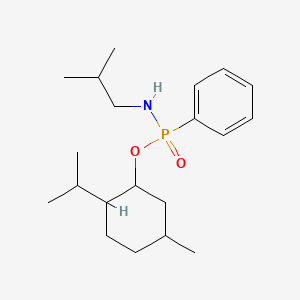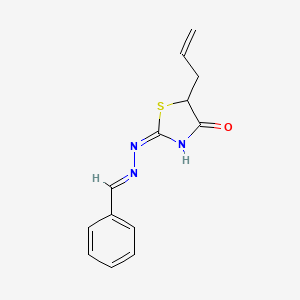
2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isobutyl group, and a phenylphosphonamidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the subsequent introduction of the isobutyl and phenylphosphonamidate groups. Common reagents used in these reactions include diisopropylamine, phenylphosphonic dichloride, and isobutylamine. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction conditions and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Applications De Recherche Scientifique
2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate can be compared with other similar compounds, such as:
2-isopropyl-5-methylcyclohexyl 2-methoxybenzoate: This compound has a similar cyclohexyl ring structure but differs in the functional groups attached to the ring.
2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: This compound also features a cyclohexyl ring but includes an aminobutyrate group instead of a phenylphosphonamidate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34NO2P/c1-15(2)14-21-24(22,18-9-7-6-8-10-18)23-20-13-17(5)11-12-19(20)16(3)4/h6-10,15-17,19-20H,11-14H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUIUSQEYIIYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NCC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498722.png)



![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)
![2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)
![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)
![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)
![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

